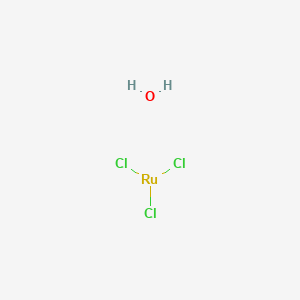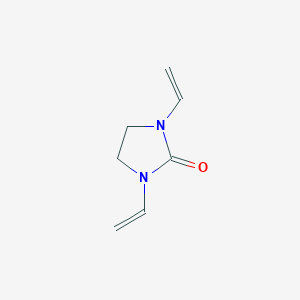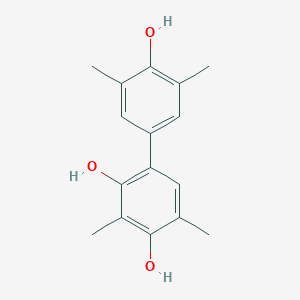
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol, also known as pterostilbene, is a naturally occurring compound found in blueberries, grapes, and other berries. It belongs to the stilbene family of compounds, which are known for their antioxidant and anti-inflammatory properties. Pterostilbene has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
Pterostilbene exerts its effects through various mechanisms, including the activation of sirtuins, a group of proteins involved in regulating cellular metabolism and aging. Pterostilbene has also been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and physiological effects:
Pterostilbene has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism. The compound has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
Pterostilbene has several advantages for lab experiments, including its stability and bioavailability. The compound is also relatively easy to synthesize and can be obtained from natural sources. However, the limitations of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole include its low solubility and poor absorption in the body, which may limit its therapeutic potential.
将来の方向性
There are several future directions for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole research, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. Further studies are needed to explore the optimal dosage and delivery methods for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole, as well as its potential side effects and interactions with other drugs. Additionally, the development of novel analogs and derivatives of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
Pterostilbene can be synthesized from resveratrol, a compound found in grapes and other fruits. The synthesis involves the use of chemical reactions and purification techniques to obtain a pure form of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole. However, 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole can also be extracted from natural sources, such as blueberries and grapes.
科学的研究の応用
Pterostilbene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurological disorders. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
特性
CAS番号 |
13379-84-5 |
|---|---|
製品名 |
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-8-5-12(6-9(2)14(8)17)13-7-10(3)15(18)11(4)16(13)19/h5-7,17-19H,1-4H3 |
InChIキー |
BMNJDNVZGPEPIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
正規SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
同義語 |
2,4,4-Biphenyltriol,3,3,5,5-tetramethyl-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




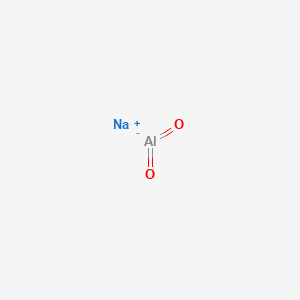

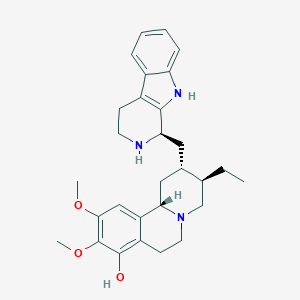

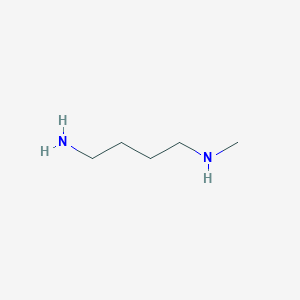
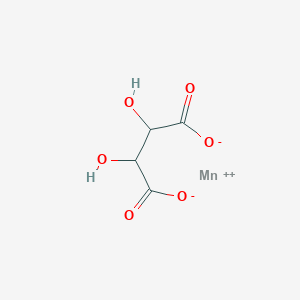
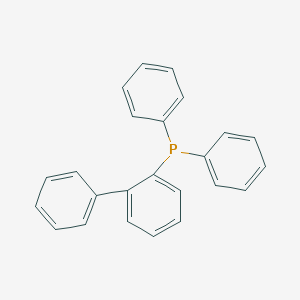
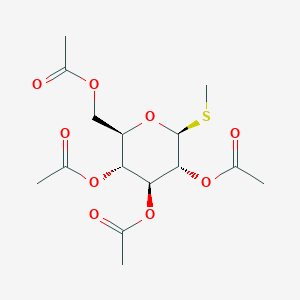
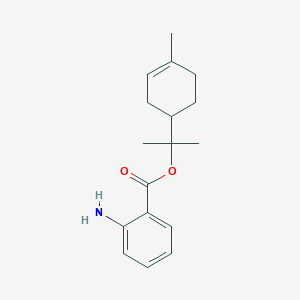
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

